Egfr-IN-23

Description

Properties

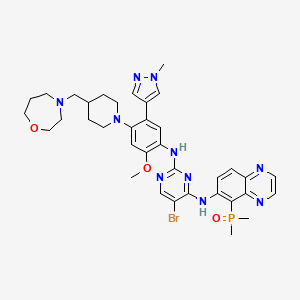

Molecular Formula |

C36H44BrN10O3P |

|---|---|

Molecular Weight |

775.7 g/mol |

IUPAC Name |

5-bromo-4-N-(5-dimethylphosphorylquinoxalin-6-yl)-2-N-[2-methoxy-5-(1-methylpyrazol-4-yl)-4-[4-(1,4-oxazepan-4-ylmethyl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C36H44BrN10O3P/c1-45-23-25(20-41-45)26-18-30(32(49-2)19-31(26)47-13-8-24(9-14-47)22-46-12-5-16-50-17-15-46)43-36-40-21-27(37)35(44-36)42-29-7-6-28-33(39-11-10-38-28)34(29)51(3,4)48/h6-7,10-11,18-21,23-24H,5,8-9,12-17,22H2,1-4H3,(H2,40,42,43,44) |

InChI Key |

JKILGRCOKYPKGD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=CC(=C(C=C2N3CCC(CC3)CN4CCCOCC4)OC)NC5=NC=C(C(=N5)NC6=C(C7=NC=CN=C7C=C6)P(=O)(C)C)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Disclaimer: Information regarding a specific molecule designated "Egfr-IN-23," including its mechanism of action, cellular targets, and experimental protocols, could not be located in publicly available resources. The following guide provides a comprehensive overview of the general Epidermal Growth Factor Receptor (EGFR) signaling pathway, its role in cellular processes, and its relevance in disease, particularly cancer. This document is intended for researchers, scientists, and drug development professionals.

Introduction to the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, growth, and differentiation.[1][2] Dysregulation of the EGFR signaling network is frequently implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.[3][4]

The EGFR signaling cascade is initiated by the binding of specific ligands, such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α), to the extracellular domain of the receptor. This ligand binding induces receptor dimerization, leading to the activation of its intracellular kinase domain and subsequent trans-autophosphorylation of specific tyrosine residues within the C-terminal tail.[3] These phosphorylated tyrosine residues serve as docking sites for a host of adaptor proteins and enzymes, which in turn activate downstream signaling pathways.[1]

Core Downstream Signaling Pathways

The activation of EGFR triggers a complex and interconnected network of intracellular signaling cascades. The two most well-characterized downstream pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[3]

The RAS-RAF-MEK-ERK (MAPK) Pathway

The RAS-RAF-MEK-ERK pathway is a critical mediator of EGFR-induced cell proliferation.[3] Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, either directly or via the Shc adaptor protein.[1] Grb2 then recruits the guanine nucleotide exchange factor Son of Sevenless (SOS), which activates the small GTPase RAS. Activated RAS, in turn, initiates a phosphorylation cascade involving RAF, MEK, and finally ERK (also known as MAPK). Phosphorylated ERK translocates to the nucleus to regulate the activity of transcription factors involved in cell cycle progression.

Caption: EGFR-mediated RAS-RAF-MEK-ERK (MAPK) Signaling Pathway.

The PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR signaling cascade is central to cell growth, survival, and metabolism.[3] Activated EGFR can recruit the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K), leading to the activation of its p110 catalytic subunit. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate AKT (also known as protein kinase B). Activated AKT, in turn, phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell survival by inhibiting apoptosis and stimulating protein synthesis.[3]

Caption: EGFR-mediated PI3K-AKT-mTOR Signaling Pathway.

EGFR Dysregulation in Cancer

Aberrant EGFR activation, through mechanisms such as receptor overexpression, gene amplification, or activating mutations, is a common driver of tumorigenesis.[2] These alterations lead to ligand-independent, constitutive activation of downstream pro-oncogenic signaling pathways, promoting uncontrolled cell proliferation and survival.[3]

| Common EGFR Aberrations in Cancer | Consequence | Associated Cancer Types |

| Overexpression | Increased signaling output | Non-small cell lung cancer (NSCLC), Head and Neck Squamous Cell Carcinoma (HNSCC), Colorectal Cancer |

| Gene Amplification | Increased receptor density | Glioblastoma, NSCLC |

| Activating Mutations (e.g., L858R, exon 19 deletions) | Ligand-independent kinase activation | NSCLC |

| Resistance Mutations (e.g., T790M, C797S) | Acquired resistance to EGFR inhibitors | NSCLC |

Therapeutic Targeting of EGFR

The critical role of EGFR in cancer has led to the development of a range of therapeutic agents designed to inhibit its activity. These can be broadly categorized into two classes: monoclonal antibodies and small-molecule tyrosine kinase inhibitors (TKIs).

-

Monoclonal Antibodies (mAbs): These agents bind to the extracellular domain of EGFR, preventing ligand binding and receptor dimerization.

-

Tyrosine Kinase Inhibitors (TKIs): These small molecules penetrate the cell membrane and bind to the intracellular kinase domain of EGFR, inhibiting its enzymatic activity and blocking downstream signaling.

Mechanisms of Resistance to EGFR-Targeted Therapies

Despite the initial efficacy of EGFR inhibitors, the development of acquired resistance is a major clinical challenge.[5] Resistance can emerge through various mechanisms, including:

-

Secondary mutations in the EGFR kinase domain (e.g., T790M) that reduce drug binding.

-

Activation of bypass signaling pathways that circumvent the need for EGFR signaling, such as the amplification or overexpression of other receptor tyrosine kinases like MET, AXL, or HER3.[5]

-

Epigenetic modifications , including the dysregulation of microRNAs (miRNAs) that can modulate the expression of key signaling components.[5]

Experimental Protocols for Studying EGFR Signaling

A variety of experimental techniques are employed to investigate the EGFR signaling pathway and the effects of inhibitors.

Western Blotting

Objective: To detect the expression and phosphorylation status of EGFR and downstream signaling proteins.

Methodology:

-

Lyse cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo)

Objective: To assess the effect of EGFR inhibitors on cancer cell growth and survival.

Methodology:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of the EGFR inhibitor.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the assay reagent (e.g., MTT, CellTiter-Glo).

-

Measure the absorbance or luminescence, which correlates with the number of viable cells.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Kinase Activity Assays

Objective: To directly measure the enzymatic activity of EGFR and the inhibitory potential of a compound.

Methodology:

-

Utilize a purified recombinant EGFR kinase domain.

-

Incubate the kinase with a specific substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor.

-

Measure the amount of phosphorylated substrate using methods such as ELISA, fluorescence polarization, or radiometric assays.

-

Determine the IC50 of the inhibitor for EGFR kinase activity.

Caption: General Workflow for Evaluating an EGFR Inhibitor.

Conclusion

The EGFR signaling pathway is a complex and highly regulated network that is fundamental to normal cell physiology. Its frequent dysregulation in cancer has established it as a major therapeutic target. A thorough understanding of the intricate mechanisms of EGFR signaling, downstream pathways, and resistance mechanisms is crucial for the development of more effective and durable anti-cancer therapies. Future research will likely focus on combinatorial strategies to overcome resistance and improve patient outcomes.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]

- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

Egfr-IN-23: A Technical Overview of Target Binding and Pathway Inhibition

Disclaimer: Publicly available scientific literature and databases do not contain specific information for a molecule designated "Egfr-IN-23." The following technical guide is a representative overview based on the well-characterized class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). The data, protocols, and pathways described are typical for this class of molecules and are intended to provide a framework for understanding the target binding and mechanism of action of a hypothetical or novel EGFR inhibitor.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[1][2] EGFR Tyrosine Kinase Inhibitors (TKIs) are a class of targeted therapeutics designed to block the enzymatic activity of EGFR, thereby inhibiting downstream signaling pathways and suppressing tumor growth. This guide provides a technical overview of the target binding affinity, experimental evaluation, and cellular pathways associated with EGFR TKIs.

Quantitative Analysis of Target Binding Affinity

The binding affinity of an inhibitor to its target kinase is a critical determinant of its potency and selectivity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%. The following table summarizes representative IC50 values for well-established EGFR TKIs against wild-type (WT) EGFR and common activating and resistance mutations.

| Compound | Target EGFR Mutant | IC50 (nM) |

| First-Generation TKI (e.g., Gefitinib, Erlotinib) | L858R | 10 - 50 |

| Exon 19 Deletion | 5 - 20 | |

| T790M | > 5000 | |

| Wild-Type | 100 - 1000 | |

| Second-Generation TKI (e.g., Afatinib) | L858R | 0.5 - 5 |

| Exon 19 Deletion | 0.2 - 2 | |

| T790M | 10 - 50 | |

| Wild-Type | 10 - 100 | |

| Third-Generation TKI (e.g., Osimertinib) | L858R | 1 - 10 |

| Exon 19 Deletion | 1 - 10 | |

| T790M | 1 - 15 | |

| Wild-Type | 200 - 500 |

Note: These values are approximate and can vary depending on the specific assay conditions.

Experimental Protocols

The characterization of an EGFR inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.

Methodology:

-

Reagents and Materials: Recombinant human EGFR kinase (wild-type and mutant forms), ATP, biotinylated peptide substrate, kinase assay buffer, test compound (e.g., a hypothetical this compound), and a detection system (e.g., HTRF, luminescence-based).

-

Procedure:

-

The test compound is serially diluted and added to the wells of a microplate.

-

Recombinant EGFR kinase is added to each well.

-

The kinase reaction is initiated by the addition of ATP and the peptide substrate.

-

The plate is incubated at room temperature to allow for the phosphorylation of the substrate.

-

A detection reagent is added to measure the extent of substrate phosphorylation.

-

The resulting signal is inversely proportional to the inhibitory activity of the compound.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

This assay assesses the ability of an inhibitor to suppress the growth of cancer cell lines that are dependent on EGFR signaling.

Methodology:

-

Cell Lines: A panel of cancer cell lines with known EGFR status (e.g., PC-9 with exon 19 deletion, H1975 with L858R and T790M mutations, and A549 with wild-type EGFR).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of the test compound.

-

After a defined incubation period (typically 72 hours), a reagent to measure cell viability (e.g., MTT, CellTiter-Glo) is added.

-

The absorbance or luminescence is measured, which correlates with the number of viable cells.

-

-

Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the EGFR signaling pathway and a typical workflow for the evaluation of a novel EGFR inhibitor.

Caption: EGFR Signaling Pathway and Inhibition by a TKI.

Caption: Experimental Workflow for EGFR Inhibitor Evaluation.

Conclusion

The development of EGFR tyrosine kinase inhibitors has revolutionized the treatment of EGFR-driven cancers. A thorough understanding of their target binding affinity, cellular activity, and impact on signaling pathways is essential for the discovery and development of new and more effective agents. The experimental protocols and workflows outlined in this guide provide a foundational framework for the comprehensive evaluation of novel EGFR inhibitors. While specific data for "this compound" is not available, the principles and methodologies described herein are directly applicable to the characterization of any new molecule in this important class of anticancer drugs.

References

In-Depth Technical Guide to the In Vitro Kinase Assay of Egfr-IN-23

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro kinase assay for evaluating Egfr-IN-23, a potent tyrosine kinase inhibitor (TKI) targeting mutant forms of the Epidermal Growth Factor Receptor (EGFR). The document details the known inhibitory activity of this compound, outlines a detailed protocol for a representative Ba/F3 cell-based proliferation assay, and presents the core signaling pathways affected by EGFR inhibition. This guide is intended to serve as a valuable resource for researchers in the fields of oncology, drug discovery, and molecular biology who are interested in the preclinical evaluation of EGFR inhibitors.

Introduction to this compound

This compound is a potent EGFR tyrosine kinase inhibitor. It has demonstrated significant activity against clinically relevant EGFR mutations that confer resistance to earlier-generation TKIs. Specifically, it has a reported half-maximal inhibitory concentration (IC50) of 8.05 nM against the Ba/F3 cell line expressing the EGFR DEL19/T790M/C797S triple mutation. This triple mutation is a known mechanism of resistance to third-generation EGFR inhibitors like osimertinib, making this compound a compound of interest for overcoming this therapeutic challenge.

Quantitative Data: In Vitro Inhibitory Activity

The primary reported quantitative data for this compound is its cellular potency against a key resistance mutant of EGFR. This data is crucial for understanding its potential therapeutic window and target engagement.

| Cell Line | Target | IC50 (nM) | Reference |

| Ba/F3 | EGFR DEL19/T790M/C797S | 8.05 | Patent: WO2021244502A1 |

Note: Further studies are required to establish a broader kinase selectivity profile for this compound to assess its specificity and potential off-target effects.

EGFR Signaling Pathway and Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. The two major signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. This compound, as an EGFR TKI, exerts its effect by blocking the kinase activity of the receptor, thereby inhibiting these downstream pathways and suppressing tumor cell growth and survival.

Caption: EGFR Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

While the specific protocol for this compound from the source patent is not publicly detailed, a standard and widely accepted method for determining the IC50 of an EGFR inhibitor in a cellular context is the Ba/F3 cell proliferation assay. The Ba/F3 cell line is a murine IL-3 dependent pro-B cell line that can be engineered to express specific kinases. When transformed with an oncogenic kinase like a mutant EGFR, their proliferation becomes dependent on the activity of that kinase, making them an excellent model system for testing targeted inhibitors.

Ba/F3-EGFR DEL19/T790M/C797S Cell Proliferation Assay

This protocol describes a general method to determine the inhibitory effect of a compound like this compound on the proliferation of Ba/F3 cells expressing the EGFR triple mutant.

Materials:

-

Ba/F3 cells stably expressing human EGFR DEL19/T790M/C797S

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (or other test compounds)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

-

Luminometer

Procedure:

-

Cell Culture:

-

Culture the Ba/F3-EGFR DEL19/T790M/C797S cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

These cells should be cultured without IL-3, as their proliferation is driven by the expressed mutant EGFR.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤ 0.1%) to avoid solvent toxicity.

-

-

Assay Execution:

-

Harvest the Ba/F3 cells and adjust the cell density to a predetermined optimal concentration (e.g., 5,000 cells/well) in fresh culture medium.

-

Seed the cells into a 96-well plate.

-

Add the serially diluted this compound or control vehicle (DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Viability Measurement:

-

After the incubation period, allow the plate to equilibrate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized data against the logarithm of the compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Caption: Workflow for the Ba/F3 Cell-Based Proliferation Assay.

Conclusion

This compound is a promising EGFR inhibitor with potent activity against the clinically significant DEL19/T790M/C797S resistance mutation. The in vitro evaluation of such compounds is critical for their preclinical development. The Ba/F3 cell proliferation assay detailed in this guide provides a robust and reliable method for determining the cellular potency of this compound and other EGFR inhibitors. Further characterization, including biochemical kinase assays and broad kinase selectivity profiling, will be essential to fully elucidate the therapeutic potential of this compound.

Egfr-IN-23: A Technical Overview of a Potent EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Egfr-IN-23 is a potent, novel tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR). Identified as compound 8 in patent WO2021244502A1, this molecule has demonstrated significant inhibitory activity against clinically relevant mutant forms of EGFR. This technical guide provides a comprehensive overview of the available data on this compound, detailed experimental protocols for assessing its kinase activity and selectivity, and a visual representation of the EGFR signaling pathway it targets.

Potency Profile of this compound

This compound has been characterized as a highly potent inhibitor of mutant EGFR. The primary publicly available data point for its activity is against a triple-mutant EGFR construct expressed in BaF3 cells.

| Target | Cell Line | IC50 (nM) |

| EGFR (DEL19/T790M/C797S) | BaF3 | 8.05 |

Table 1: In vitro potency of this compound against a mutant EGFR cell line.

Note: A comprehensive selectivity profile of this compound against a broad panel of other kinases is not currently available in the public domain. The following experimental protocol describes a standard methodology for determining such a profile.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound, such as this compound, against a panel of purified kinases. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

-

Purified recombinant kinases of interest

-

This compound (or other test compounds) dissolved in DMSO

-

Kinase-specific substrates (peptides or proteins)

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes:

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

White, opaque 384-well assay plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range for an IC50 determination would be from 100 µM down to 1 pM.

-

Kinase Reaction Setup:

-

Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of a solution containing the kinase and its specific substrate in Kinase Reaction Buffer.

-

Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.

-

Incubate the reaction plate at 30°C for 60 minutes.

-

-

ATP Depletion:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

-

Cell-Based Kinase Inhibition Assay

This protocol outlines a general method to assess the inhibitory effect of a compound on a specific signaling pathway within a cellular context.

Materials:

-

Cancer cell line expressing the target kinase (e.g., NCI-H1975 for EGFR T790M)

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

Ligand for receptor stimulation (e.g., EGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Phospho-specific and total protein antibodies for the target kinase and downstream signaling proteins (e.g., phospho-EGFR, total-EGFR, phospho-Akt, total-Akt, phospho-ERK, total-ERK)

-

Western blotting reagents and equipment

Procedure:

-

Cell Culture and Treatment:

-

Plate the cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF) for 15 minutes.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. The inhibition of signaling can be determined by the reduction in the ratio of phosphorylated to total protein at different concentrations of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the EGFR signaling pathway and a typical workflow for evaluating a kinase inhibitor like this compound.

Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.

Caption: A general workflow for the preclinical evaluation of a kinase inhibitor.

Conclusion

This compound is a potent inhibitor of mutant EGFR, a key target in several cancers. While its broader selectivity profile remains to be publicly disclosed, the methodologies outlined in this guide provide a robust framework for its further characterization. The provided diagrams of the EGFR signaling pathway and a typical inhibitor evaluation workflow serve as valuable resources for researchers in the field of targeted cancer therapy. Further studies are warranted to fully elucidate the therapeutic potential of this compound.

The Impact of EGFR-IN-23 on Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated effects of the novel Epidermal Growth Factor Receptor (EGFR) inhibitor, Egfr-IN-23, on key downstream signaling pathways. While specific experimental data on this compound is not yet publicly available, this document outlines the expected mechanism of action and its impact on cellular signaling, based on the established role of EGFR and the behavior of similar targeted inhibitors. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, providing detailed experimental protocols and data presentation frameworks.

Introduction to EGFR and Downstream Signaling

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events.

The two primary signaling pathways activated by EGFR are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.[2][3][4] Dysregulation of these pathways, often due to EGFR mutations or overexpression, is a hallmark of many cancers, making EGFR an attractive target for therapeutic intervention.[2][5] EGFR inhibitors, like the hypothetical this compound, are designed to block the kinase activity of the receptor, thereby attenuating these downstream signals and inhibiting tumor growth.

Core Downstream Signaling Pathways Affected by this compound

Based on the known mechanisms of EGFR signaling, this compound is expected to primarily impact the MAPK/ERK and PI3K/Akt pathways.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and differentiation. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, which in turn recruits the guanine nucleotide exchange factor SOS. SOS then activates the small G-protein Ras, initiating a phosphorylation cascade through Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus to phosphorylate transcription factors that regulate gene expression related to cell cycle progression. Inhibition of EGFR by this compound is predicted to prevent the initial phosphorylation of the receptor, thereby blocking the entire downstream MAPK/ERK cascade.

Figure 1: The MAPK/ERK Signaling Pathway and the inhibitory action of this compound.

The PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling route for cell survival, growth, and metabolism. Following EGFR activation, the p85 regulatory subunit of PI3K binds to phosphorylated tyrosine residues on the receptor. This activates the p110 catalytic subunit of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a variety of downstream targets, including mTOR, to promote cell survival and inhibit apoptosis. This compound is expected to abrogate the activation of this pathway by preventing the initial recruitment of PI3K to EGFR.

Figure 2: The PI3K/Akt Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data for this compound to illustrate the expected format for presenting experimental results.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| EGFR (wild-type) | 5.2 |

| EGFR (L858R) | 1.8 |

| EGFR (T790M) | 45.7 |

| MEK1 | > 10,000 |

| ERK2 | > 10,000 |

| PI3Kα | > 10,000 |

| Akt1 | > 10,000 |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Effect of this compound on Cell Viability in EGFR-Dependent Cancer Cell Lines

| Cell Line | EGFR Status | GI50 (nM) |

| A431 | Wild-type (overexpressed) | 15.3 |

| HCC827 | Exon 19 deletion | 8.9 |

| H1975 | L858R/T790M | 120.5 |

| MCF-7 | EGFR-negative | > 20,000 |

GI50 values represent the concentration of this compound required to inhibit 50% of cell growth.

Detailed Experimental Protocols

The following are standard protocols for assessing the effect of an EGFR inhibitor on downstream signaling and cell viability.

Western Blot Analysis of Downstream Signaling

This protocol is designed to measure the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt pathways following treatment with this compound.

Materials:

-

EGFR-dependent cancer cell line (e.g., A431)

-

Cell culture medium and supplements

-

This compound

-

EGF

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (p-EGFR, EGFR, p-ERK, ERK, p-Akt, Akt, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed A431 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with varying concentrations of this compound for 2 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and apply a chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.

Figure 3: A generalized workflow for Western Blot analysis.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include vehicle-treated and untreated controls.

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Conclusion

This compound is anticipated to be a potent inhibitor of EGFR signaling, leading to the suppression of the MAPK/ERK and PI3K/Akt pathways. This inhibitory action is expected to translate into reduced cell proliferation and survival in EGFR-dependent cancer models. The experimental protocols and data presentation formats provided in this guide offer a standardized framework for the preclinical evaluation of this compound and other novel EGFR inhibitors. Further research is required to fully elucidate the specific molecular interactions and therapeutic potential of this compound.

References

- 1. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. dovepress.com [dovepress.com]

- 4. mdpi.com [mdpi.com]

- 5. Epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs): simple drugs with a complex mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Egfr-IN-23: A Novel Epidermal Growth Factor Receptor Inhibitor

Disclaimer: No public preclinical data was found for a compound specifically named "Egfr-IN-23." The following technical guide is a representative example compiled from general knowledge of preclinical studies on EGFR inhibitors and utilizes illustrative data.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Aberrant EGFR signaling, often driven by mutations or overexpression, is a key oncogenic driver in various human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[4][5] This has led to the development of numerous targeted therapies aimed at inhibiting EGFR activity. This compound is a novel, potent, and selective inhibitor of EGFR, designed to overcome known resistance mechanisms. This document provides a comprehensive overview of the preclinical data and studies conducted to characterize the pharmacological properties of this compound.

Mechanism of Action

This compound is a small molecule inhibitor that competitively binds to the ATP-binding site within the kinase domain of EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways. Key signaling cascades inhibited by this compound include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation and survival.[1][2]

Quantitative Preclinical Data

Table 1: In Vitro Kinase Inhibition

| Kinase Target | IC₅₀ (nM) |

| EGFR (Wild-Type) | 1.2 |

| EGFR (L858R) | 0.5 |

| EGFR (Exon 19 Del) | 0.8 |

| EGFR (T790M) | 15.3 |

| HER2 | 150 |

| VEGFR2 | >1000 |

Table 2: Cellular Proliferation Assay (MTT)

| Cell Line | EGFR Status | GI₅₀ (nM) |

| A431 | Wild-Type (Overexpressed) | 10.5 |

| HCC827 | Exon 19 Deletion | 5.2 |

| NCI-H1975 | L858R/T790M | 55.8 |

| MCF-7 | EGFR-Negative | >5000 |

Table 3: In Vivo Tumor Xenograft Studies

| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |

| HCC827 (NSCLC) | Vehicle | 0 |

| HCC827 (NSCLC) | This compound (25 mg/kg, qd) | 85 |

| NCI-H1975 (NSCLC) | Vehicle | 0 |

| NCI-H1975 (NSCLC) | This compound (50 mg/kg, qd) | 62 |

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against various kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human kinase domains were incubated with a biotinylated peptide substrate and ATP in the presence of varying concentrations of this compound. The reaction was stopped by the addition of a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin. The TR-FRET signal was measured on a microplate reader, and IC₅₀ values were calculated from the dose-response curves.

Cellular Proliferation Assay

The anti-proliferative effect of this compound was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cell lines were seeded in 96-well plates and treated with a serial dilution of this compound for 72 hours. Following treatment, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The concentration of this compound that caused 50% growth inhibition (GI₅₀) was determined.

In Vivo Tumor Xenograft Studies

All animal experiments were conducted in accordance with institutional guidelines. Female athymic nude mice were subcutaneously inoculated with either HCC827 or NCI-H1975 cells. When tumors reached a mean volume of 150-200 mm³, mice were randomized into treatment and vehicle control groups. This compound was administered orally once daily (qd) at the indicated doses. Tumor volumes were measured twice weekly with calipers. The percentage of tumor growth inhibition was calculated at the end of the study.

Pharmacokinetic Profile

Pharmacokinetic studies in rodents are ongoing. Preliminary data suggest that this compound possesses favorable oral bioavailability and a half-life suitable for once-daily dosing. Comprehensive pharmacokinetic parameters will be detailed in a subsequent report.

Conclusion

The preclinical data for this compound demonstrate potent and selective inhibition of EGFR, particularly against activating mutations. The compound effectively inhibits the proliferation of EGFR-dependent cancer cell lines and demonstrates significant anti-tumor activity in in vivo xenograft models. These promising results support the continued development of this compound as a potential therapeutic agent for the treatment of EGFR-driven cancers. Further studies are underway to fully characterize its safety and efficacy profile prior to clinical evaluation.

References

- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 4. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

Unraveling the Role of Novel EGFR Inhibitors in Non-Small Cell Lung Cancer: A Technical Guide

A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of novel Epidermal Growth Factor Receptor (EGFR) inhibitors, with a focus on the hypothetical compound "Egfr-IN-23," for the treatment of Non-Small Cell Lung Cancer (NSCLC).

Notice: Extensive searches of scientific literature and public databases did not yield any specific information on a compound designated "this compound." Therefore, this guide provides a generalized framework for the preclinical evaluation of a novel EGFR inhibitor for NSCLC, using "this compound" as a placeholder. The experimental data and protocols presented herein are illustrative and based on common practices in the field.

Introduction to EGFR in Non-Small Cell Lung Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation. In a significant subset of NSCLC patients, activating mutations in the EGFR gene lead to constitutive kinase activity, driving oncogenesis. These mutations are more prevalent in non-smokers, women, and individuals of East Asian descent. The most common activating mutations are deletions in exon 19 and the L858R point mutation in exon 21.

Targeted therapy with EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant NSCLC. However, the development of resistance, often through secondary mutations like T790M or activation of bypass signaling pathways, remains a significant clinical challenge. This necessitates the continuous development of novel EGFR inhibitors with improved efficacy against resistant mutants and different resistance mechanisms.

This technical guide outlines a potential preclinical research workflow for a novel EGFR inhibitor, "this compound," from initial biochemical assays to in vivo tumor models.

Core Signaling Pathways

The binding of ligands, such as EGF, to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways critical for cancer cell proliferation and survival. The two major pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Methodological & Application

Application Notes and Protocols for Egfr-IN-23 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the cellular characterization of Egfr-IN-23, a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). The following assays are designed to assess the potency and mechanism of action of this compound in relevant cancer cell lines.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway, through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and glioblastoma.[4][5] this compound is a small molecule inhibitor designed to target EGFR and disrupt its downstream signaling cascades. These protocols outline the necessary steps to evaluate the anti-proliferative effects of this compound, its impact on EGFR phosphorylation, and its ability to induce apoptosis in cancer cells.

EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[4] This phosphorylation creates docking sites for adaptor proteins, such as Grb2 and Shc, which in turn activate downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[4][6] These pathways are crucial for promoting cell cycle progression and inhibiting apoptosis.[6] this compound is hypothesized to inhibit EGFR autophosphorylation, thereby blocking these downstream signals.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. ClinPGx [clinpgx.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Evaluation of EGFR-IN-23

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein involved in cell growth, proliferation, and survival.[1][2][3] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3][4] EGFR inhibitors have shown significant clinical success in treating non-small cell lung cancer (NSCLC) and other malignancies. EGFR-IN-23 is a novel, potent, and selective inhibitor of EGFR. These application notes provide detailed protocols for the in vivo evaluation of this compound, including efficacy, pharmacokinetic, and toxicology studies.

Mechanism of Action and Signaling Pathway

EGFR activation, typically initiated by the binding of ligands such as Epidermal Growth Factor (EGF), leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, activating downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[4][5] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[1][2] this compound is designed to inhibit the kinase activity of EGFR, thereby blocking these downstream signals and inhibiting tumor growth.

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

In Vivo Experimental Protocols

Efficacy Study in Xenograft Model

This protocol describes a standard subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.

Materials:

-

EGFR-mutant cancer cell line (e.g., NCI-H1975 for T790M mutation, HCC827 for exon 19 deletion).[6][7]

-

Immunocompromised mice (e.g., NOD-SCID or Athymic Nude).

-

This compound.

-

Vehicle control (e.g., 0.5% methylcellulose).

-

Standard animal housing and surgical equipment.

-

Calipers for tumor measurement.

Protocol:

-

Cell Culture: Culture the selected cancer cell line under standard conditions.

-

Tumor Cell Implantation:

-

Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly.

-

When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

-

-

Treatment Administration:

-

Administer this compound orally (or via the intended clinical route) at predetermined doses (e.g., 10, 30, 100 mg/kg) once or twice daily.

-

Administer the vehicle to the control group.

-

-

Monitoring and Endpoints:

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Observe mice for any signs of toxicity.

-

The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a fixed time point (e.g., 21-28 days).

-

-

Data Analysis:

-

Calculate Tumor Growth Inhibition (TGI) for each treatment group.

-

Perform statistical analysis (e.g., ANOVA) to determine the significance of the results.

-

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Dosage of Novel EGFR Inhibitors in Mouse Xenograft Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Epidermal Growth Factor Receptor (EGFR) is a critical target in cancer therapy, particularly in non-small cell lung cancer and other solid tumors. The development of novel EGFR inhibitors requires rigorous preclinical evaluation to determine safe and effective dosages for in vivo studies, such as mouse xenograft models. This document provides a comprehensive guide and a generalized protocol for establishing the optimal dosage of a novel EGFR inhibitor, exemplified here as "Egfr-IN-23," for which specific data is not publicly available. The principles and methodologies described herein are broadly applicable to new chemical entities targeting EGFR.

I. Preclinical Characterization of a Novel EGFR Inhibitor

Before proceeding to in vivo xenograft studies, a thorough in vitro characterization of the novel EGFR inhibitor is essential. This initial phase provides the foundational data for dose range selection and biomarker development.

Key In Vitro Experiments:

-

Biochemical Assays: Determine the inhibitor's potency against wild-type and mutant EGFR kinases (e.g., L858R, T790M, exon 19 deletions). Key parameters to measure include IC50 (half-maximal inhibitory concentration).

-

Cell-Based Assays:

-

Proliferation/Viability Assays: Using cancer cell lines with known EGFR status (e.g., NCI-H1975 for T790M mutation, PC-9 for exon 19 deletion), assess the inhibitor's effect on cell growth and determine the GI50 (half-maximal growth inhibition).

-

Target Engagement and Pathway Modulation: Western blotting or ELISA to confirm that the inhibitor reduces phosphorylation of EGFR and downstream signaling proteins like AKT and ERK in treated cells.

-

Data Presentation:

All quantitative data from these initial studies should be meticulously documented. A summary table is crucial for easy comparison and for informing the next stages of preclinical development.

| Parameter | Cell Line 1 (e.g., NCI-H1975) | Cell Line 2 (e.g., PC-9) | Cell Line 3 (e.g., A549 - EGFR wild-type) |

| EGFR Mutation | L858R, T790M | Exon 19 deletion | Wild-Type |

| Biochemical IC50 | Value (nM) | Value (nM) | Value (nM) |

| Cellular GI50 | Value (µM) | Value (µM) | Value (µM) |

| p-EGFR Inhibition | Effective Concentration (µM) | Effective Concentration (µM) | Effective Concentration (µM) |

| p-AKT Inhibition | Effective Concentration (µM) | Effective Concentration (µM) | Effective Concentration (µM) |

| p-ERK Inhibition | Effective Concentration (µM) | Effective Concentration (µM) | Effective Concentration (µM) |

II. In Vivo Pharmacokinetic and Toxicity Studies

Pharmacokinetic (PK) and toxicity studies in mice are critical for determining the dosing regimen (dose, frequency, and route of administration) that achieves therapeutic concentrations of the drug without causing unacceptable toxicity.

Experimental Protocols:

-

Maximum Tolerated Dose (MTD) Study:

-

Animal Model: Use healthy immune-competent mice (e.g., C57BL/6 or BALB/c) to assess systemic toxicity.

-

Dose Escalation: Administer the novel EGFR inhibitor at escalating doses to different cohorts of mice. Start with a low dose, estimated from in vitro potency and allometric scaling from other species if available.

-

Parameters to Monitor:

-

Clinical Observations: Daily monitoring for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Body weight should be recorded at least three times a week.

-

Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood count (CBC) and analysis of liver and kidney function markers.

-

Histopathology: Perform necropsy and collect major organs for histopathological examination.

-

-

MTD Definition: The highest dose that does not cause significant toxicity (e.g., >20% body weight loss or mortality).

-

-

Pharmacokinetic (PK) Study:

-

Animal Model: Use healthy mice of the same strain that will be used for the xenograft study.

-

Drug Administration: Administer a single dose of the inhibitor at a dose level expected to be efficacious (e.g., near the MTD).

-

Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Analysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the drug concentration.

-

PK Parameters to Calculate: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

-

Data Presentation:

Summarize the findings from these in vivo studies in clear and concise tables.

Table 1: Maximum Tolerated Dose (MTD) Study Summary

| Dose Group (mg/kg) | Route of Administration | Dosing Frequency | Mean Body Weight Change (%) | Morbidity/Mortality | Key Observations |

| Vehicle Control | e.g., Oral gavage | Daily | Value | Value | Observations |

| Dose 1 | e.g., Oral gavage | Daily | Value | Value | Observations |

| Dose 2 | e.g., Oral gavage | Daily | Value | Value | Observations |

| Dose 3 | e.g., Oral gavage | Daily | Value | Value | Observations |

Table 2: Pharmacokinetic (PK) Parameters

| Parameter | Value | Units |

| Cmax | Value | ng/mL |

| Tmax | Value | hours |

| AUC | Value | ng*h/mL |

| t1/2 | Value | hours |

III. Mouse Xenograft Efficacy Study

Once the MTD and PK profile are established, an efficacy study in a mouse xenograft model can be designed to determine the optimal therapeutic dose.

Experimental Protocol:

-

Cell Line Selection: Choose a human cancer cell line with the desired EGFR mutation that has been shown to be sensitive to the inhibitor in vitro.

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID) to prevent rejection of the human tumor xenograft.

-

Tumor Implantation:

-

Subcutaneously inject a suspension of the selected cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

-

Study Groups and Dosing:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).

-

Groups:

-

Group 1: Vehicle control

-

Group 2: Novel EGFR inhibitor - Dose 1 (e.g., MTD)

-

Group 3: Novel EGFR inhibitor - Dose 2 (e.g., 1/2 MTD)

-

Group 4: Novel EGFR inhibitor - Dose 3 (e.g., 1/4 MTD)

-

(Optional) Group 5: Positive control (a known EGFR inhibitor)

-

-

Dosing: Administer the inhibitor and vehicle according to the predetermined route and schedule based on PK data.

-

-

Efficacy Endpoints:

-

Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (Length x Width²)/2).

-

Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.

-

Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study.

-

Pharmacodynamic (PD) Biomarkers: At the end of the study, collect tumor tissue to assess target engagement (e.g., levels of p-EGFR, p-AKT, p-ERK) by Western blot or immunohistochemistry.

-

Data Presentation:

Table 3: Xenograft Efficacy Study Data Summary

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day X (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | - | Daily | Value | - | Value |

| This compound | Dose 1 | Daily | Value | Value | Value |

| This compound | Dose 2 | Daily | Value | Value | Value |

| This compound | Dose 3 | Daily | Value | Value | Value |

| Positive Control | Dose | Daily | Value | Value | Value |

IV. Visualizations

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway and the inhibitory action of a novel compound.

Experimental Workflow for Dose Determination

Caption: Workflow for determining the optimal dosage of a novel EGFR inhibitor.

Disclaimer: The information provided in this document is intended for research and informational purposes only. The protocols described are generalized and may require optimization for specific novel compounds and experimental conditions. All animal studies should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

EGFR-IN-23: Application Notes and Protocols for Combination Therapies

Disclaimer: Extensive searches for a specific molecule designated "EGFR-IN-23" have not yielded any publicly available scientific literature, preclinical or clinical data. This designation may correspond to a very new compound, an internal corporate identifier, or a catalogue number from a specific chemical supplier that is not widely indexed in public databases.

The following application notes and protocols are therefore provided as a general framework for researchers and drug development professionals on how to approach the use of a novel Epidermal Growth Factor Receptor (EGFR) inhibitor, provisionally named this compound, in combination with other drugs. The principles and methodologies outlined are based on established knowledge of well-characterized EGFR inhibitors and common strategies in oncology drug development.

Introduction: The Rationale for Combining EGFR Inhibitors with Other Therapies

EGFR inhibitors are a cornerstone of targeted therapy for various cancers, most notably non-small cell lung cancer (NSCLC) with activating EGFR mutations. However, the efficacy of EGFR inhibitor monotherapy is often limited by the development of acquired resistance. Combination therapy is a key strategy to overcome or delay resistance and enhance therapeutic efficacy.

Common Combination Strategies Include:

-

With Chemotherapy: To target both the primary oncogenic driver and bulk tumor cells.

-

With other Targeted Therapies: To co-inhibit parallel or downstream signaling pathways (e.g., MET, MEK inhibitors).

-

With Immunotherapy: To enhance the anti-tumor immune response.

-

With Anti-angiogenic Agents: To disrupt tumor blood supply.

Preclinical Evaluation of this compound in Combination Therapies

In Vitro Synergy Assessment

Objective: To determine if the combination of this compound with another drug results in synergistic, additive, or antagonistic effects on cancer cell viability.

Experimental Protocol: Cell Viability Assay

-

Cell Lines: Select a panel of cancer cell lines with known EGFR mutation status (e.g., PC-9 for EGFR exon 19 deletion, H1975 for L858R and T790M mutations) and the target of the combination agent.

-

Drug Preparation: Prepare stock solutions of this compound and the combination agent (e.g., a MEK inhibitor, a MET inhibitor, or a chemotherapeutic agent) in a suitable solvent (e.g., DMSO).

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a dose matrix of this compound and the combination agent for 72 hours. Include single-agent and vehicle controls.

-

Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Data Presentation:

| Cell Line | EGFR Mutation | Combination Agent | This compound IC50 (nM) | Combination Agent IC50 (nM) | Combination Index (CI) at ED50 |

| PC-9 | Exon 19 Del | MEK Inhibitor | Data | Data | Data |

| H1975 | L858R, T790M | MET Inhibitor | Data | Data | Data |

| A549 | EGFR WT | Cisplatin | Data | Data | Data |

This table is a template. Actual data would be generated from the experiment.

Experimental Workflow for In Vitro Synergy

Caption: Workflow for in vitro synergy testing of this compound.

Signaling Pathway Analysis

Objective: To elucidate the molecular mechanism of synergy by examining the effect of the drug combination on key signaling pathways.

Experimental Protocol: Western Blotting

-

Cell Treatment: Treat selected cancer cell lines with this compound, the combination agent, and the combination at their respective IC50 concentrations for a shorter duration (e.g., 2, 6, 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membranes with primary antibodies against key signaling proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, MET, PARP) followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram: EGFR and Bypass Tracks

Caption: EGFR signaling and potential points of combination blockade.

In Vivo Efficacy Evaluation

Objective: To assess the anti-tumor efficacy of this compound in combination with another agent in a relevant animal model.

Experimental Protocol: Xenograft Mouse Model

-

Model System: Use immunodeficient mice (e.g., NOD-SCID or NSG) implanted subcutaneously with a human cancer cell line that showed in vitro synergy (e.g., PC-9).

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize mice into four groups: (1) Vehicle control, (2) this compound alone, (3) Combination agent alone, and (4) this compound + combination agent. Administer drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size, or after a fixed duration), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

-

Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation:

| Treatment Group | Number of Mice | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |

| Vehicle | 10 | Data | - |

| This compound | 10 | Data | Data |

| Combination Agent | 10 | Data | Data |

| Combination | 10 | Data | Data |

This table is a template. Actual data would be generated from the experiment.

Safety and Tolerability

In all in vivo studies, it is crucial to monitor for signs of toxicity, including changes in body weight, behavior, and physical appearance. Histopathological analysis of major organs should be performed at the end of the study to assess for any drug-related toxicities.

Conclusion

The successful development of this compound as part of a combination therapy will depend on a rigorous preclinical evaluation to identify synergistic partners, elucidate the underlying mechanisms, and demonstrate in vivo efficacy and safety. The protocols and frameworks provided here offer a standard approach to this critical phase of drug development.

Application Notes and Protocols for Studying Drug Resistance Mechanisms with EGFR Inhibitors

Topic: EGFR-IN-XX for Studying Drug Resistance Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific molecule designated "EGFR-IN-23" is not available in the public domain. The following application notes and protocols are provided for a hypothetical novel EGFR inhibitor, herein referred to as EGFR-IN-XX , to serve as a comprehensive guide for studying drug resistance mechanisms in the context of EGFR-targeted therapies.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[3] While EGFR tyrosine kinase inhibitors (TKIs) have shown significant clinical success, the emergence of drug resistance remains a major challenge.[4] Mechanisms of resistance are diverse and include secondary mutations in the EGFR kinase domain (e.g., T790M), activation of bypass signaling pathways (e.g., MET or AXL amplification), and phenotypic changes.[4]

EGFR-IN-XX is a potent and selective hypothetical inhibitor of EGFR designed to overcome known resistance mechanisms. These application notes provide a framework for utilizing EGFR-IN-XX to investigate the molecular basis of resistance to EGFR-targeted therapies.

Data Presentation

Quantitative data for EGFR-IN-XX's activity can be summarized for clear comparison. The following tables represent example data for such a compound.

Table 1: In Vitro Kinase Inhibitory Activity of EGFR-IN-XX

| Kinase Target | IC₅₀ (nM) |

| EGFR (Wild-Type) | 5.2 |

| EGFR (L858R) | 1.8 |

| EGFR (Exon 19 Del) | 2.5 |

| EGFR (T790M) | 15.7 |

| EGFR (C797S) | >1000 |

| MET | >2000 |

| AXL | >2000 |

Table 2: Cellular Proliferation Inhibitory Activity of EGFR-IN-XX

| Cell Line | EGFR Status | IC₅₀ (nM) |

| PC-9 | Exon 19 Del | 8.1 |

| H1975 | L858R, T790M | 25.3 |

| HCC827 | Exon 19 Del | 9.5 |

| A549 | Wild-Type | >5000 |

| PC-9/GR (Gefitinib-Resistant) | Exon 19 Del, MET Amp | 150.6 |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the role of EGFR-IN-XX in overcoming drug resistance.

Figure 1: Simplified EGFR Signaling Pathway and Point of Inhibition.

References

Application Notes and Protocols: Western Blot Analysis of p-EGFR Following Egfr-IN-23 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases.[1][2] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[3][4] This phosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK MAPK and the PI3K-AKT-mTOR pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[1][3][5] Aberrant EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.

This document provides a detailed protocol for assessing the efficacy of a novel EGFR inhibitor, Egfr-IN-23, by monitoring the phosphorylation status of EGFR at tyrosine 1068 (p-EGFR Y1068) using Western blot analysis. A generalized workflow is presented, which can be adapted for specific cell lines and experimental conditions.

EGFR Signaling Pathway and Inhibition

The EGFR signaling pathway is a complex network that transmits signals from the cell surface to the nucleus, ultimately influencing gene expression and cellular responses. The binding of a ligand to EGFR triggers a conformational change, leading to receptor dimerization and the activation of its intrinsic tyrosine kinase activity. This results in the autophosphorylation of several tyrosine residues, which then serve as docking sites for various adaptor proteins and enzymes, propagating the signal downstream. This compound is a small molecule inhibitor designed to block this signaling cascade, presumably by competing with ATP for binding to the kinase domain of EGFR, thereby preventing autophosphorylation and subsequent pathway activation.

Experimental Protocols

The following protocols outline the steps for treating cells with this compound and subsequently performing a Western blot to detect p-EGFR.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Serum Starvation: Once cells reach the desired confluency, aspirate the growth medium, wash once with phosphate-buffered saline (PBS), and replace with serum-free medium. Incubate for 16-24 hours. This step is crucial to reduce basal levels of EGFR phosphorylation.

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in serum-free medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0, 0.1, 1, 10, 100, 1000 nM) and a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal treatment conditions.

-

EGF Stimulation: To induce EGFR phosphorylation, add EGF to the medium at a final concentration of 100 ng/mL for the last 15-30 minutes of the inhibitor treatment period. A non-EGF stimulated control should also be included.

-

Cell Lysis: Following treatment, place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.

-

Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

Protein Quantification

Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.

Western Blotting

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the denatured protein samples onto a 4-12% Tris-glycine gradient gel or a standard 8% polyacrylamide gel.[6] Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[6] For a large protein like EGFR (~175 kDa), a wet transfer at 4°C overnight is recommended to ensure efficient transfer.[6]

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. It is recommended to probe for both p-EGFR (Y1068) and total EGFR to normalize for protein loading. A loading control, such as β-actin or GAPDH, should also be probed on the same membrane.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Washing: Repeat the washing step as described above.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

The quantitative data for the Western blot protocol are summarized in the tables below for easy reference.

| Reagent/Parameter | Recommendation |

| Cell Line | A431 (or other high EGFR-expressing line) |

| Serum Starvation | 16-24 hours |

| EGF Stimulation | 100 ng/mL for 15-30 minutes |

| Protein Loading | 20-30 µg per lane |

| Gel Percentage | 8% or 4-12% gradient |

| Blocking Buffer | 5% non-fat milk or 5% BSA in TBST |

| Antibody | Host/Type | Dilution | Incubation |

| p-EGFR (Y1068) | Rabbit Polyclonal | 1:1000 | Overnight at 4°C |

| Total EGFR | Rabbit Monoclonal | 1:1000-1:6000 | Overnight at 4°C |